molecular formula C16H19N3 B1375163 3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-ylmethyl)pyridin-2-amine CAS No. 1421601-63-9

3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-ylmethyl)pyridin-2-amine

Cat. No.: B1375163
CAS No.: 1421601-63-9
M. Wt: 253.34 g/mol
InChI Key: JKKWMAKECDVPNJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-ylmethyl)pyridin-2-amine typically involves the hydrogenation of benzazepines. One common method includes the reductive rearrangement of oximes in the presence of boron trifluoride etherate (BF3·OEt2) and a boron hydride-dimethyl sulfide (DMS) complex . Another approach involves the hydrogenation of 2-aminoacetophenone with trans-vertical aromatic dinitrate esters .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-ylmethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are often employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce primary or secondary amines.

Mechanism of Action

The mechanism of action of 3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-ylmethyl)pyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The benzazepine ring can mimic the structure of natural ligands, allowing the compound to bind to specific sites and modulate biological pathways . This interaction can lead to various physiological effects, depending on the target and the context of the study.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both a benzazepine and a pyridine ring in 3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-ylmethyl)pyridin-2-amine makes it unique. This dual-ring structure allows for diverse chemical reactivity and potential biological activity, distinguishing it from other benzazepine derivatives .

Properties

IUPAC Name

3-(1,2,4,5-tetrahydro-3-benzazepin-3-ylmethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3/c17-16-15(6-3-9-18-16)12-19-10-7-13-4-1-2-5-14(13)8-11-19/h1-6,9H,7-8,10-12H2,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKWMAKECDVPNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC2=CC=CC=C21)CC3=C(N=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001160457
Record name 2-Pyridinamine, 3-[(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001160457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421601-63-9
Record name 2-Pyridinamine, 3-[(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1421601-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinamine, 3-[(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001160457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-ylmethyl)pyridin-2-amine

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